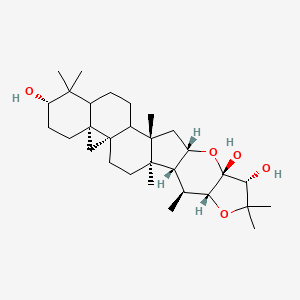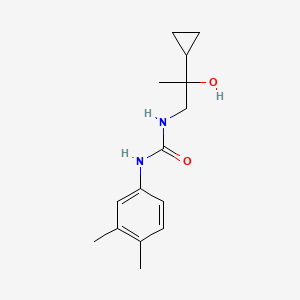![molecular formula C20H19N3O B2979654 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797142-76-7](/img/structure/B2979654.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is an intriguing chemical compound with potential applications across various scientific fields. The compound features a complex fused ring structure that combines a pyrido[4,3-d]pyrimidin core with a naphthalene moiety, connected via a propan-1-one linker. This unique structural motif presents a range of possibilities for chemical reactivity and biological interaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Pyrido[4,3-d]pyrimidin Core: This may be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and pyridine derivatives.
Attachment of the Naphthalene Moiety: This step might involve Suzuki-Miyaura coupling or similar cross-coupling reactions, using halogenated naphthalene and a suitable catalyst.
Propan-1-one Linker Addition: The final step often involves acylation reactions, where the newly formed intermediate is reacted with a propionylating agent under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production typically necessitates the optimization of reaction conditions, such as temperature, solvent choice, and purification techniques. Flow chemistry and catalytic methodologies are often employed to improve yield and efficiency while reducing the environmental footprint.
Análisis De Reacciones Químicas
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is capable of undergoing various chemical transformations:
Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution Reactions: Nucleophilic or electrophilic substitution can modify the aromatic rings or the propanone moiety, depending on the substituents and reaction conditions.
Coupling Reactions: These can introduce new functional groups or extend the molecular framework, using conditions tailored for specific coupling methodologies.
Chemistry:
As a versatile intermediate for the synthesis of more complex molecules.
In the study of reaction mechanisms and catalyst development.
Biology and Medicine:
Potential pharmacological applications due to its structural resemblance to bioactive molecules.
Investigated as a probe for studying receptor-ligand interactions.
Industry:
As a precursor for the development of advanced materials with unique properties.
Mecanismo De Acción
The exact mechanism by which 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one exerts its effects varies based on its application. Generally, its structural features allow it to interact with various molecular targets, such as:
Enzymes: Binding to active sites or modulating enzyme activity.
Receptors: Acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways: Modulating biochemical pathways at the molecular level, which can affect cellular processes and physiological responses.
Comparación Con Compuestos Similares
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one stands out due to its unique combination of structural elements and reactivity profile. Similar compounds might include:
1-(Pyridin-3-yl)-3-(naphthalen-1-yl)propan-1-one: Lacks the pyrimidin ring.
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: Substitutes the naphthalene moiety with a phenyl group.
1-(5H-Pyrrolo[2,3-b]pyridin-6-yl)-3-(naphthalen-1-yl)propan-1-one: Features a pyrrolopyridin ring instead of pyrido[4,3-d]pyrimidin.
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-11-10-19-17(13-23)12-21-14-22-19)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNZDBRJNNLQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
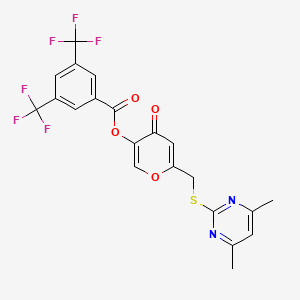
![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)
![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)


![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)
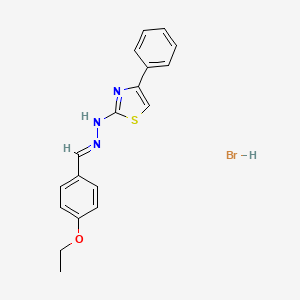
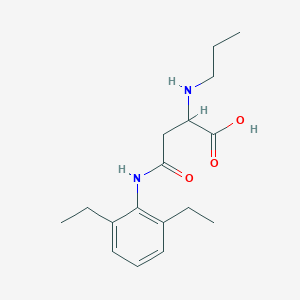
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)
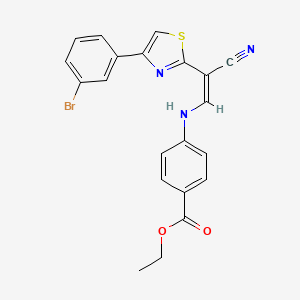
![2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2979587.png)
![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)
